molecular formula C9H9BrN2 B6265023 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile CAS No. 1257432-08-8

2-(5-bromopyridin-3-yl)-2-methylpropanenitrile

Cat. No. B6265023
CAS RN: 1257432-08-8
M. Wt: 225.1
InChI Key:
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Description

“2-(5-bromopyridin-3-yl)-2-methylpropanenitrile” is likely a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring with a bromine atom attached at the 5-position and a 2-methylpropanenitrile group attached at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, bromopyridines are generally reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Bromopyridines are generally solid at room temperature .

Mechanism of Action

The mechanism of action of “2-(5-bromopyridin-3-yl)-2-methylpropanenitrile” is not clear without more context. It could potentially interact with various biological targets depending on its structure.

Safety and Hazards

The safety and hazards associated with “2-(5-bromopyridin-3-yl)-2-methylpropanenitrile” would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-methylpropanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromopyridine-3-carbaldehyde", "2-methylpropanenitrile" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridine-3-carbaldehyde (1.0 equiv) and 2-methylpropanenitrile (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride or boron trifluoride etherate to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile." ] }

CAS RN

1257432-08-8

Molecular Formula

C9H9BrN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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